N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide
CAS No.: 941964-16-5
Cat. No.: VC4826857
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941964-16-5 |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 |
| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C16H19N3O3S/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20) |
| Standard InChI Key | DOTVZMRXEDKYRS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)N(C)C |
Introduction
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound of interest due to its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, featuring a nitrobenzamide core functionalized with a dimethylamino group and a thiophene ring. Its unique molecular architecture suggests potential utility in pharmacological and biochemical research.
Synthesis and Characterization
3.1 Synthesis
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions:
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Formation of the Nitrobenzamide Core: The starting material, 2-methyl-3-nitrobenzoic acid, undergoes amidation using appropriate reagents such as thionyl chloride or carbodiimides.
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Functionalization with Thiophene and Dimethylamino Groups: The addition of thiophene and dimethylamino moieties is achieved through alkylation or nucleophilic substitution reactions.
3.2 Characterization Techniques
The compound's structure can be confirmed using various spectroscopic and analytical methods:
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NMR Spectroscopy: Proton () and Carbon () NMR provide detailed insights into its molecular framework.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Highlights functional groups like , , and .
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X-ray Crystallography: Provides precise three-dimensional structural data.
Computational Studies
Molecular docking and computational simulations can predict the binding affinity of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide to biological targets:
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Docking studies may reveal interactions with enzymes or receptors, such as kinases or GPCRs.
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ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling can assess its drug-likeness and safety profile.
Challenges and Future Directions
6.1 Challenges
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Limited experimental data on the compound's pharmacokinetics and toxicity.
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Complex synthesis requiring optimization for scalability.
6.2 Future Research
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Investigate its biological activity through in vitro and in vivo studies.
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Explore structure-activity relationships (SAR) by modifying substituents on the benzamide core.
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Develop derivatives with enhanced solubility or target specificity.
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